molecular formula C15H13N5O4S B2509074 1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 852171-45-0

1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2509074
CAS No.: 852171-45-0
M. Wt: 359.36
InChI Key: BNRKQMJFOZQHDD-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

Research by Trilleras et al. (2009) focused on the crystal structures of similar molecules, exploring how different substituents affect molecular packing through hydrogen bonding and π-π stacking interactions. This work provides insight into the structural nuances that can influence the design and synthesis of new compounds with desired physical and chemical properties.

Synthetic Applications and Regioselective Amination

The synthesis and chemical reactivity of related pyrimidines were explored by Gulevskaya et al. (1994), demonstrating regioselective amination processes. This research contributes to the broader field of heterocyclic chemistry, highlighting methods for functionalizing pyrimidine rings, which is crucial for the development of pharmaceuticals and agrochemicals.

Photophysical Properties and Sensing Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, revealing their potential as solid-state fluorescent materials and colorimetric pH sensors due to their donor-π-acceptor structures Yan et al. (2017). This work showcases the application of pyrimidines in material science, particularly in developing new optical materials for sensing and imaging.

Novel Synthetic Routes and Catalysis

Rahmani et al. (2018) reported an efficient multicomponent synthesis of pyridine-pyrimidines, utilizing a novel catalyst under microwave irradiation, demonstrating the utility of pyrimidines in constructing complex molecules through sustainable methodologies Rahmani et al. (2018).

Anti-HIV Activity

Al-Masoudi et al. (2008) synthesized a series of pyrimidines to evaluate their potential as non-nucleoside reverse transcriptase inhibitors for HIV treatment, indicating the therapeutic relevance of pyrimidine derivatives in antiviral research Al-Masoudi et al. (2008).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and its biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

1,3-dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-18-12-10(14(21)19(2)15(18)22)13(25-3)17-11(16-12)8-4-6-9(7-5-8)20(23)24/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKQMJFOZQHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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